Dinocap

Overview

Description

Synthesis Analysis

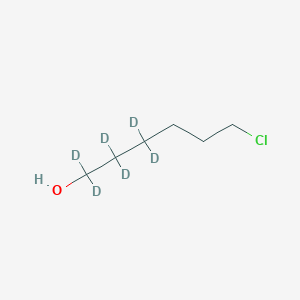

The synthesis of Dinocap has proven challenging for various reasons. The standards of individual Dinocap isomers or their phenols, except meptyldinocap, are commercially unavailable . The isomers (phenols and esters) are structurally very similar and thus difficult to separate chromatographically and mass-spectrometrically .Molecular Structure Analysis

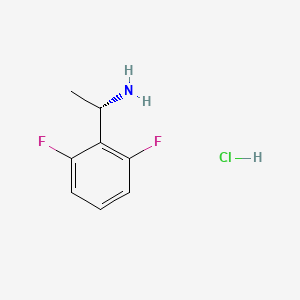

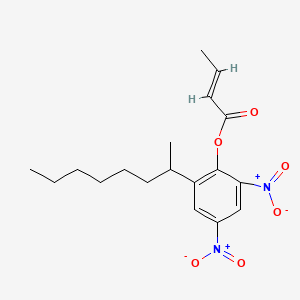

Dinocap is a mixture of dinitro(octyl)phenyl crotonate isomers, but chiefly 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate . The molecular formula of Dinocap is C18H24N2O6 . The average mass is 364.393 Da and the monoisotopic mass is 364.163422 Da .Chemical Reactions Analysis

The analysis of Dinocap has proven challenging due to various reasons including the formation of the phenols either thermally in GC or via in-source fragmentation in LC-MS/MS . Crotonate esters readily undergo hydrolysis and photolysis to their corresponding phenols in solvent, unless kept in acidic medium in a dark and a cool environment .Physical And Chemical Properties Analysis

Dinocap is a dark oily liquid . It is nearly insoluble in water . The average mass of Dinocap is 364.393 Da and the monoisotopic mass is 364.163422 Da .Scientific Research Applications

Pesticide Risk Assessment

Meptyldinocap has been evaluated for its use as a pesticide . The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of this active substance . The evaluation included the identity, physical/chemical/technical properties, mammalian toxicity, residues, environmental fate and behaviour, and ecotoxicology .

Fungicide for Powdery Mildew

Meptyldinocap is a novel powdery mildew (Erysiphe necator) fungicide . It shows protectant and post-infective activities . This makes it a valuable tool in the fight against this common plant disease.

Residue Analysis in Cucumbers

A reliable validated LC-MS/MS method has been developed for measuring trace levels of meptyldinocap in cucumber . This is important for ensuring food safety and compliance with maximum residue levels.

Residue Analysis in Soil

The same LC-MS/MS method can also be used to measure meptyldinocap residues in soil . This helps in understanding the environmental impact of this compound.

Degradation Study

The degradation of meptyldinocap in cucumbers and soils has been studied . The half-lives of meptyldinocap in cucumbers and soils were found to be in the ranges of 1.6 to 2.2 days and 3.1 to 4.4 days, respectively .

Harvest Residue Levels

The harvest residue levels of meptyldinocap in cucumbers and soils were investigated . It was suggested that there should be a pre-harvest interval of 5 days at the recommended rate and times before harvest of cucumber .

Mechanism of Action

Target of Action

Meptyldinocap, also known as Dinocap, is a fungicidal compound . Its primary targets are fungi, specifically those causing powdery mildew on various crops . The compound acts against these fungi, disrupting their growth and proliferation.

Mode of Action

Meptyldinocap operates by uncoupling mitochondrial oxidative phosphorylation . This process is crucial for energy production in cells. By disrupting this process, Meptyldinocap inhibits the fungi’s ability to produce energy, thereby preventing their growth and reproduction.

Biochemical Pathways

The primary biochemical pathway affected by Meptyldinocap is the oxidative phosphorylation pathway . This pathway is responsible for the production of ATP, the primary energy currency of the cell. By uncoupling this process, Meptyldinocap effectively starves the fungi of energy, leading to their death.

Pharmacokinetics

Meptyldinocap has a low aqueous solubility and is volatile . Based on its chemical properties, it is unlikely to leach into groundwater . . These properties impact the bioavailability of Meptyldinocap, influencing how effectively it can reach its target fungi and exert its fungicidal effects.

Result of Action

The primary result of Meptyldinocap’s action is the death of the target fungi . By disrupting their energy production, Meptyldinocap prevents the fungi from growing and reproducing. This leads to a reduction in the prevalence of powdery mildew on the treated crops .

Action Environment

The action of Meptyldinocap can be influenced by various environmental factors. For instance, its volatility means that it can be lost to the atmosphere under certain conditions . Additionally, its low persistence in soil and quick degradation in water systems suggest that environmental conditions such as temperature, moisture, and soil composition could influence its stability and efficacy .

Safety and Hazards

Dinocap is classified as having acute toxicity, both orally (Category 4) and through inhalation (Category 4). It can cause skin irritation (Category 2) and may cause an allergic skin reaction (Category 1). It may cause damage to organs through prolonged or repeated exposure (Category 2). It is very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1). It is also classified as having reproductive toxicity (Category 1B) .

properties

IUPAC Name |

(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOPZPCMRQGZCE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Record name | DINOCAP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274056 | |

| Record name | Meptyldinocap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID. | |

| Record name | DINOCAP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinocap | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10 | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Dinocap | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

/Dinitrophenols/ ... are uncouplers of oxidative phosphorylation & incr the oxidative metabolism & heat production in the body. /Dinitrophenols/, Dinitro compounds stimulate tissue respiration while at the same time impairing adenosine triphosphate (ATP) synthesis. This uncoupling of oxidative phosphorylation results in the conversion of energy into heat rather than its storage in the high-energy phosphate bond of ATP. This hyperthermia-inducing effect of dinitro compounds means that their toxicity, which is greater at high temperature, is markedly influenced by environmental factors. /Dinitro compounds/ | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL. | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown liquid | |

CAS RN |

39300-45-3, 131-72-6, 6119-92-2 | |

| Record name | DINOCAP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Meptyldinocap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meptyldinocap [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006119922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meptyldinocap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinocap | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-methylheptyl)-4,6-dinitrophenylbut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPTYLDINOCAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQU8KLU91P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q & A

Q1: What is the primary mechanism of action of dinocap against powdery mildew?

A1: While the precise mechanism of action of dinocap remains unclear, research suggests that it acts as an uncoupler of oxidative phosphorylation. [] This process disrupts the production of ATP, the primary energy currency of cells, within the mitochondria of fungi, ultimately leading to their death.

Q2: What are the typical application methods for dinocap in agricultural settings?

A2: Dinocap is typically applied as a foliar spray in agricultural settings. [, ] The frequency and timing of applications can vary depending on the crop, the severity of the mildew infection, and environmental factors.

Q3: Are there differences in the efficacy of dinocap against various powdery mildew species?

A3: Yes, research indicates that the efficacy of dinocap can vary depending on the specific species of powdery mildew targeted. For instance, some studies suggest that dinocap might be more effective against Podosphaera leucotricha (apple mildew) than against Erysiphe necator (grapevine powdery mildew). [, ]

Q4: Have any studies compared the effectiveness of dinocap with other fungicides against powdery mildew?

A4: Yes, several studies have compared the efficacy of dinocap with other fungicides. For example, research has shown that etaconazole and dinocap were more effective than benomyl and wettable sulfur in controlling powdery mildew fruit russet on apples. [] Additionally, a study on the control of powdery mildew in turnip found that quinoxyfen and azoxystrobin provided the best disease control, followed by penconazole, myclobutanil, dinocap, and meptyldinocap. []

Q5: What is the chemical structure of dinocap?

A5: Dinocap is not a single compound but rather a mixture of isomeric dinitrooctylphenyl crotonates. The two main groups are 2,4-dinitro-6-octylphenyl crotonates (2,4-dinocap) and 2,6-dinitro-4-octylphenyl crotonates (2,6-dinocap). [, ] The octyl group can vary in its structure and branching, resulting in different isomers within each group.

Q6: How does the structure of dinocap contribute to its fungicidal activity?

A6: The presence of two nitro groups (NO₂) and a phenolic hydroxyl group (OH) on the benzene ring are crucial for the fungicidal activity of dinocap. [, ] Studies on the structure-activity relationship have shown that 2,6-dinitro-4-alkylphenols are generally more active against powdery mildew than their 2,4-dinitro-6-alkylphenol isomers. [, ]

Q7: Have specific isomers of dinocap been identified as more active than others?

A7: Yes, research has shown that 2,6-dinitro-4-(1-ethylhexyl)phenol and 2,6-dinitro-4-(1-propylpentyl)phenol, both belonging to the 2,6-dinocap group, are significantly more active against powdery mildew than dinocap itself or other isomers. []

Q8: Does dinocap pose any environmental risks?

A8: Dinocap can have adverse effects on beneficial insects, including predatory mites that help control pest populations in agricultural ecosystems. [, , , , ] Its use has been shown to negatively impact populations of Stethorus punctum, a predatory mite that feeds on spider mites. [, ]

Q9: Has resistance to dinocap been observed in powdery mildew populations?

A9: While resistance to dinocap has not been as widely reported as resistance to other fungicides, some studies suggest its efficacy might be declining. [] For instance, a study in the Czech Republic found that dinocap expressed decreasing efficacy against cucurbit powdery mildew in 2005. []

Q10: What are the implications of potential dinocap resistance for powdery mildew management?

A10: The development of resistance to dinocap in powdery mildew populations could pose a significant challenge for disease management. It could lead to a resurgence of powdery mildew infections and potentially increase the reliance on other fungicides, some of which might have broader toxicity profiles or a higher risk of resistance development.

Q11: Are there any alternative strategies for controlling powdery mildew that could help mitigate the risks associated with dinocap resistance?

A11: Yes, several alternative strategies for controlling powdery mildew can be considered. These include:

- Biological control: Employing beneficial microorganisms, such as Bacillus subtilis and Ampelomyces quisqualis, can provide a certain level of disease suppression. [, ]

- Alternative fungicides: Exploring the use of fungicides with different modes of action, such as quinoxyfen, azoxystrobin, penconazole, and myclobutanil, can help delay the development of resistance. []

- Integrated Pest Management (IPM): Integrating different control methods, including cultural practices, biological control, and targeted fungicide applications, can provide a more sustainable approach to managing powdery mildew. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.